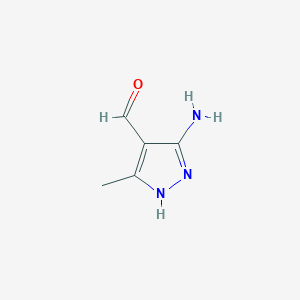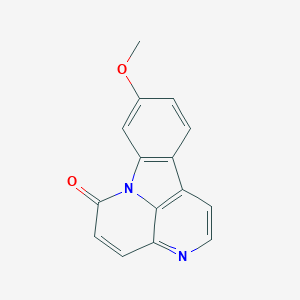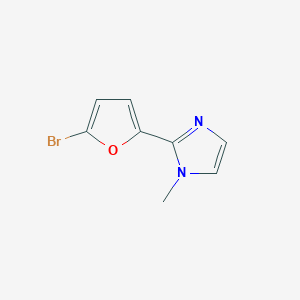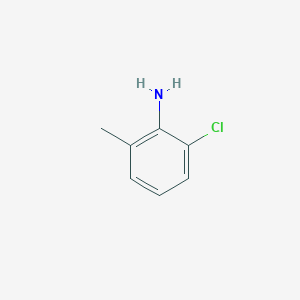
2-Chloro-6-methylaniline
Übersicht
Beschreibung
. It is a substituted aniline, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
Target of Action
2-Chloro-6-methylaniline, also known as 2-Amino-3-chlorotoluene or 6-Chloro-o-toluidine , is a small molecule that primarily targets Lysozyme in Enterobacteria phage T4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining bacterial structure and survival .
Mode of Action
It’s known that the compound can introduce chemical groups such as hydrazine, nitro, cyano, halogen (f, cl, br), and others into an aromatic ring through diazotization reaction , which may influence its interaction with Lysozyme.
Pharmacokinetics
It has a boiling point of 215 °C and a melting point of 10-12 °C . Its density is 1.152 g/mL at 25 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its physical properties such as boiling point and melting point suggest that temperature can influence its state and potentially its bioavailability . Furthermore, its solubility in different solvents may also affect its distribution and absorption in the body .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine übliche Methode zur Synthese von 2-Chlor-6-Methyl-Anilin beinhaltet die Reduktion von 3-Chlor-5-Methyl-4-Nitroanilin. Der Prozess umfasst die Diazotierung, gefolgt von der Reduktion mit Hypophosphorsäure und Eisenpulver . Diese Methode ist aufgrund ihrer kurzen Reaktionsschritte, milden Bedingungen, hohen Ausbeute und niedrigen Kosten von Vorteil .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird 2-Chlor-6-Methyl-Anilin durch einen ähnlichen Syntheseweg hergestellt, der Skalierbarkeit und Kosteneffizienz gewährleistet. Die Verwendung von Schwefelsäure als Reaktant und Wasser als Lösungsmittel ist in diesen Verfahren üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Chlor-6-Methyl-Anilin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise die Umwandlung von Nitrogruppen in Aminogruppen.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Eisenpulver und Hypophosphorsäure werden häufig verwendet.
Substitution: Nukleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Aminosubstituierte Derivate.
Substitution: Verschiedene substituierte Aniline, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-Chlor-6-Methyl-Anilin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird im Studium von Enzymwirkungen und Stoffwechselwegen verwendet.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und Polymeren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-6-Methyl-Anilin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wirkt es beispielsweise bei der Synthese von Pharmazeutika als Vorläufer, der weiteren chemischen Umwandlungen unterliegt, um aktive Verbindungen zu liefern. Diese aktiven Verbindungen interagieren dann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen, modulieren ihre Aktivität und führen zu therapeutischen Wirkungen .
Ähnliche Verbindungen:
2-Chloroanilin: Ähnliche Struktur, aber es fehlt die Methylgruppe.
2-Methylanilin: Ähnliche Struktur, aber es fehlt das Chloratom.
3-Chlor-4-methylanilin: Ähnliche Struktur mit unterschiedlichen Positionen von Chlor und Methylgruppen.
Einzigartigkeit: 2-Chlor-6-Methyl-Anilin ist einzigartig aufgrund der spezifischen Positionierung der Chlor- und Methylgruppen am Benzolring. Diese einzigartige Struktur verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es wertvoll für die Synthese spezifischer Pharmazeutika und Agrochemikalien macht .
Vergleich Mit ähnlichen Verbindungen
2-Chloroaniline: Similar structure but lacks the methyl group.
2-Methylaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylaniline: Similar structure with different positions of chlorine and methyl groups.
Uniqueness: 2-Chloro-6-Methyl-Aniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
2-chloro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLHDJJZSJARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058956 | |
| Record name | 2-Chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-63-8 | |
| Record name | 2-Chloro-6-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-chloro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
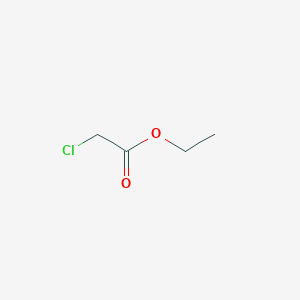


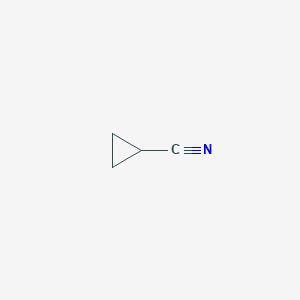
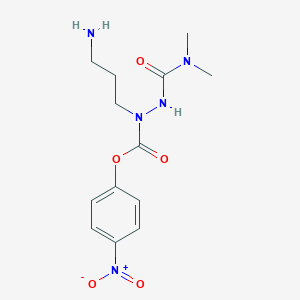
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
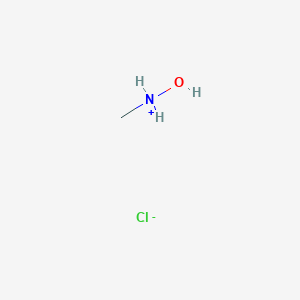

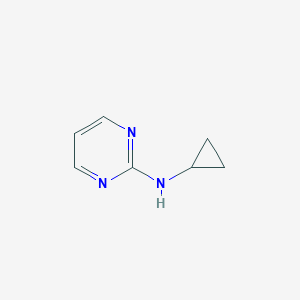
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
